molecular formula C17H22ClNO3 B11835971 Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

Cat. No.: B11835971
M. Wt: 323.8 g/mol
InChI Key: LXFPPOVFYFUAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a 2-chlorobenzoyl group, and a carboxylate group. It is used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Piperidine, tert-butyl chloroformate, 2-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at a controlled temperature, usually between 0°C and room temperature.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form alcohols or other reduced derivatives.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Research: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate is unique due to the presence of the 2-chlorobenzoyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3

InChI Key

LXFPPOVFYFUAIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.